ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Overview
Description
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C10H16N2O2 It belongs to the class of esters and contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the esterification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s pyrazole ring is of interest due to its presence in various biologically active molecules, making it a candidate for drug development.
Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate exerts its effects depends on its specific application. In biological systems, the pyrazole ring can interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then participate in further reactions.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can be compared to other esters and pyrazole derivatives:
Ethyl pyrazole-4-carboxylate: Similar structure but lacks the dimethyl groups, which can affect its reactivity and biological activity.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid: The carboxylic acid analog, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of the pyrazole ring and ester functionality, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6(2)9-7(3)11-12-8(9)4/h6H,5H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILYNFNLSDQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(NN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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